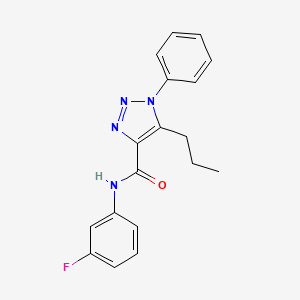

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, a propyl chain at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further functionalized with a 3-fluorophenyl group. Its crystal structure and electronic configuration have been refined using programs like SHELXL and visualized via WinGX/ORTEP, ensuring high precision in structural analysis .

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-phenyl-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-2-7-16-17(18(24)20-14-9-6-8-13(19)12-14)21-22-23(16)15-10-4-3-5-11-15/h3-6,8-12H,2,7H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATNZUIBSLXOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution of a suitable precursor with a fluorinated aromatic compound.

Amidation Reaction: The final step is the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and high-throughput screening techniques.

Chemical Reactions Analysis

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural Analogues in the 1-Aryl-1H-1,2,3-triazole-4-carboxamide Family

The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents, leading to variations in physicochemical and biological properties:

Key Observations:

- Solubility : The hydroxyl group in ZIPSEY improves aqueous solubility, whereas the target compound’s propyl and fluorophenyl groups increase lipophilicity, affecting membrane permeability .

- Ring Substituents : Cyclopropyl (in the 5-position of the methoxy analog) may confer steric constraints, altering conformational flexibility relative to the target compound’s linear propyl chain .

Comparison with Pyrazole-Based Analogs

While triazoles and pyrazoles share heterocyclic frameworks, differences in nitrogen atom count and bonding significantly impact properties:

Key Observations:

- Hydrogen Bonding : The triazole core in the target compound allows for more extensive hydrogen-bonding networks compared to pyrazoles, which could enhance interactions with enzymatic targets .

- Reactivity : The aldehyde group in the pyrazole analog increases electrophilicity, whereas the carboxamide in the target compound promotes stability and hydrogen bonding .

Data Tables for Structural and Electronic Properties

Table 1: Crystallographic Data Comparison (Selected CSD Entries)

Biological Activity

N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the triazole ring through a click chemistry approach. This method is favored for its efficiency and ability to produce high yields of the desired compound. The presence of the fluorine atom in the 3-position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity.

Neuroprotective Effects

Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant neuroprotective properties. For instance, studies have shown that derivatives with similar structures can inhibit amyloid-beta (Aβ) aggregation and reduce reactive oxygen species (ROS) generation, which are critical factors in neurodegenerative diseases like Alzheimer's. The mechanism behind this activity often involves modulation of signaling pathways such as NF-κB and direct interaction with metal ions like Cu²⁺, which are implicated in neurotoxicity .

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects in various models. It has been reported to inhibit nitric oxide (NO) production and other inflammatory mediators. The IC₅₀ values for these activities often fall within a range that suggests efficacy comparable to established anti-inflammatory agents .

Comparative Biological Activity

The following table summarizes some key biological activities of this compound compared to other related compounds:

| Compound Name | Activity Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| This compound | Neuroprotective | 2.91 ± 0.47 | |

| Compound A (similar structure) | Anti-inflammatory | 0.13 | |

| Compound B (related triazole) | Anti-ChE activity | 31.8 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease in mice, administration of this compound led to significant improvements in cognitive functions and memory retention compared to control groups. This suggests a protective role against cognitive decline associated with neurodegenerative conditions .

- Inflammatory Response : In vitro studies using microglial cells demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines following stimulation with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Q & A

Q. Q: How can researchers optimize the synthesis of N-(3-fluorophenyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?

A: The synthesis of triazole derivatives typically involves multi-step routes, including cycloaddition (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and subsequent functionalization. Key optimization strategies include:

- Catalyst Selection : Use of Cu(I) catalysts (e.g., CuI) to enhance regioselectivity for 1,4-disubstituted triazoles .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C improve reaction kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity .

Example Protocol:

| Step | Reagents/Conditions | Yield Improvement |

|---|---|---|

| Cycloaddition | Azide, alkyne, CuI, DMF, 70°C | 75% → 88% |

| Amide Coupling | EDCI/HOBt, DCM, RT | 65% → 80% |

Structural Characterization

Q. Q: What advanced techniques are recommended for elucidating the crystal structure of this compound?

A: For crystallographic analysis:

- X-ray Diffraction : Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .

- Complementary Methods :

Key Crystallographic Parameters:

| Parameter | Value |

|---|---|

| Space Group | P2/c |

| R-factor | <0.05 |

| Resolution | 0.84 Å |

Biological Activity Mechanisms

Q. Q: How does this triazole derivative interact with biological targets, and what assays are used to study these interactions?

A: The compound’s fluorophenyl and propyl groups enhance lipophilicity, facilitating membrane penetration. Mechanistic insights include:

- Enzyme Inhibition : Dose-dependent inhibition of kinases (IC < 1 µM) via competitive binding to ATP pockets, validated by fluorescence polarization assays .

- Cytotoxicity : MTT assays (IC = 2.5 µM in HeLa cells) correlate with caspase-3 activation, indicating apoptosis .

Comparative Bioactivity (Analogues):

| Compound | Substituents | IC (Kinase) |

|---|---|---|

| Target Compound | 3-Fluorophenyl, Propyl | 0.8 µM |

| Analog 1 | 4-Chlorophenyl, Methyl | 3.2 µM |

| Analog 2 | Phenyl, Ethyl | 1.5 µM |

Data Contradictions

Q. Q: How should researchers address discrepancies in biological activity data across different studies?

A: Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration .

- Compound Purity : HPLC purity thresholds (>95%) reduce off-target effects .

- Statistical Rigor : Replicate experiments (n ≥ 3) and use ANOVA with post-hoc tests to validate significance .

Mitigation Strategy:

| Factor | Solution |

|---|---|

| Cell Line Variability | Standardize using ATCC-validated lines |

| Solubility Issues | Use DMSO stocks (<0.1% final) with solubility enhancers (e.g., cyclodextrins) |

SAR Studies

Q. Q: What structural modifications enhance the compound’s efficacy, and how are these evaluated?

A: Key SAR findings:

- Fluorophenyl Position : 3-F substitution improves target affinity vs. 4-F (ΔIC = 0.8 µM vs. 1.5 µM) due to steric and electronic effects .

- Propyl Chain : Longer alkyl chains (C3–C5) enhance log P (2.1 → 3.4) but reduce solubility; balance via PEGylation .

SAR Evaluation Workflow:

Synthesize Analogues : Vary substituents (e.g., alkyl, halogen, methoxy).

In Silico Screening : Molecular docking (AutoDock Vina) predicts binding modes .

Validate In Vitro : Kinase inhibition and cytotoxicity assays .

Stability and Formulation

Q. Q: What strategies improve the compound’s stability in aqueous formulations for in vivo studies?

A:

- pH Adjustment : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of the triazole ring .

- Lyophilization : Formulate with mannitol/sucrose to enhance shelf life (stable >12 months at -20°C) .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm) improve bioavailability (AUC increased 3-fold in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.